molecular formula C23H24ClNO2 B11611306 2-methylpropyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

2-methylpropyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Cat. No.: B11611306
M. Wt: 381.9 g/mol
InChI Key: MSASTMHEDHIUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYLPROPYL 4-(4-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 4-(4-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer condensation, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline core .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 4-(4-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-METHYLPROPYL 4-(4-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-(4-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYLPROPYL 4-(4-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 2-methylpropyl and 4-chlorophenyl groups enhances its potential as a therapeutic agent by improving its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

2-methylpropyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

InChI

InChI=1S/C23H24ClNO2/c1-14(2)13-27-23(26)16-8-11-21-20(12-16)18-4-3-5-19(18)22(25-21)15-6-9-17(24)10-7-15/h3-4,6-12,14,18-19,22,25H,5,13H2,1-2H3

InChI Key

MSASTMHEDHIUQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.